molecular formula C26H20N3O+ B14779409 Bisdeoxycoelenterazine

Bisdeoxycoelenterazine

Cat. No.: B14779409
M. Wt: 390.5 g/mol
InChI Key: DZBYWVNMRGJTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coelenterazine 400a is a derivative of coelenterazine, a luciferin found in various marine organisms. It is primarily used as a substrate for Renilla reniformis luciferase in bioluminescence resonance energy transfer (BRET) assays. This compound is known for its emission maximum around 400 nm, which minimizes interference with the emission of green fluorescent protein (GFP) acceptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Coelenterazine 400a can be synthesized through a series of chemical reactions starting from commercially available precursorsThe reaction conditions often require the use of organic solvents like methanol or ethanol, and the process must be carried out under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of Coelenterazine 400a involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored as a dry powder under argon in airtight containers at low temperatures to maintain its stability and prevent auto-oxidation .

Chemical Reactions Analysis

Types of Reactions

Coelenterazine 400a undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation by luciferases, which results in the emission of light.

Common Reagents and Conditions

Common reagents used in the reactions involving Coelenterazine 400a include molecular oxygen, methanol, and ethanol. The reactions are typically carried out under acidic conditions to prevent premature oxidation .

Major Products Formed

The major product formed from the oxidation of Coelenterazine 400a by luciferases is coelenteramide, which is in an excited state and emits light. Other products include carbon dioxide and water .

Scientific Research Applications

Coelenterazine 400a has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in bioluminescence assays to study chemical reactions and molecular interactions.

    Biology: Employed in BRET assays to investigate protein-protein interactions, particularly those involving G protein-coupled receptors.

    Medicine: Utilized in drug development and screening to monitor cellular responses to various compounds.

    Industry: Applied in high-throughput screening assays for drug discovery and development

Mechanism of Action

Coelenterazine 400a exerts its effects through its oxidation by luciferases, resulting in the emission of light. The molecular targets include Renilla reniformis luciferase and other related luciferases. The pathway involves the formation of an excited state intermediate, which decays to emit light .

Comparison with Similar Compounds

Similar Compounds

    Coelenterazine Native: The most abundant form of coelenterazine in nature, used as a standard substrate for various luciferases.

    Coelenterazine h: Another derivative with an emission maximum around 475 nm, used in BRET1 assays.

    Coelenterazine e: Known for its high sensitivity in detecting calcium ions.

    Coelenterazine f: Used in assays requiring high quantum yield .

Uniqueness

Coelenterazine 400a is unique due to its emission maximum around 400 nm, which minimizes interference with GFP emission. This makes it particularly suitable for BRET2 assays, providing higher signal resolution and specificity in detecting protein-protein interactions .

Properties

Molecular Formula

C26H20N3O+

Molecular Weight

390.5 g/mol

IUPAC Name

2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-4-ium-3-one

InChI

InChI=1S/C26H20N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18H,16-17H2/q+1

InChI Key

DZBYWVNMRGJTGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=C[N+]3=C2N=C(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.